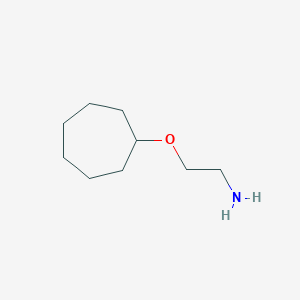
3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridines and related compounds involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine molecule contains a total of 32 bond(s). There are 18 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 nitro group(s) (aromatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyridine(s) .Chemical Reactions Analysis
The reaction mechanism of 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Chemical Synthesis and Modifications
Synthesis of DNA Adducts : The synthesis of oxidized metabolites and corresponding modified DNA adducts of 3-nitrobenzo[a]pyrene, a related compound, has been described, highlighting the potential use of 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine in biochemical studies (Fu et al., 1993).
Electrochemical Studies : Nitro complexes, including those related to the compound , have been studied for their electrochemical properties, specifically focusing on the oxidation of coordinated nitro ligands (Keene et al., 1980).
Reductive Radical Formation : The compound's potential in forming anion radicals through reductive processes, as demonstrated in studies on pyridine N-oxides, could be an area of interest (Ito & Okamoto, 1967).
Medicinal Chemistry and Drug Design
Antibacterial and Antifungal Agents : Derivatives of 2H-pyran and 2H-pyridine-2-ones, which are structurally related to the compound , have shown significant antibacterial and moderate antimycobacterial and antifungal activities (Faidallah et al., 2011).
Magnetic Properties in Metal Complexes : The use of 2-pyridyl oximes in metal complex chemistry, which may include structures similar to 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine, has been explored for their interesting magnetic properties (Dimakopoulou et al., 2022).
Synthesis of Imidazo[1,2-a]pyridines : The synthesis of imidazo[1,2-a]pyridines through nucleophile-induced ring transformation reactions, a process potentially applicable to compounds like 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine, has been reported (Ram et al., 2002).
Material Science and Analytical Chemistry
Nitration and Substituent Effects : The directive influence of substituent groups during nitration of derivatives of pyridine-N-oxide has been studied, which can inform the chemical behavior of similar compounds (Hertog et al., 2010).
Crystal Structure Analysis : The crystal structure of compounds related to 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine has been determined, offering insights into the molecular arrangement that could be relevant for similar compounds (Zonouz et al., 2010).
Safety And Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces . It should be handled only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .
properties
IUPAC Name |
3-nitro-2-(oxan-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-13(15)10-5-3-6-12-11(10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVSWRKFGCLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236484 | |
| Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine | |
CAS RN |
1287218-47-6 | |
| Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



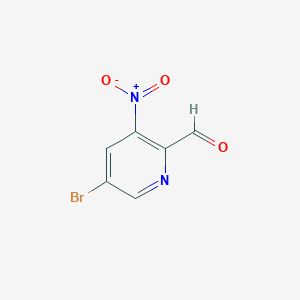
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
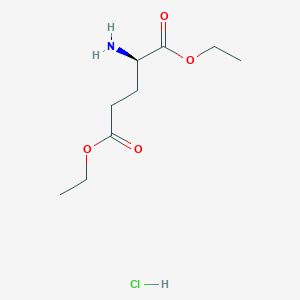
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
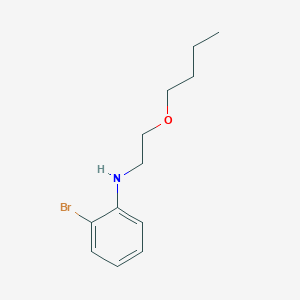
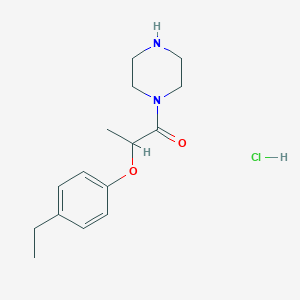



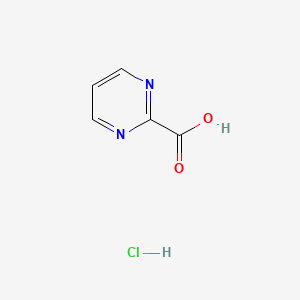
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
